Flurbiprofen-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

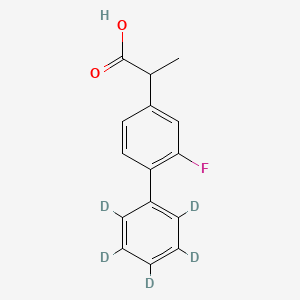

Molecular Formula |

C15H13FO2 |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

2-[3-fluoro-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i2D,3D,4D,5D,6D |

InChI Key |

SYTBZMRGLBWNTM-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C(C)C(=O)O)F)[2H])[2H] |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Flurbiprofen

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated flurbiprofen, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways. The strategic replacement of hydrogen with deuterium atoms can significantly alter a drug's metabolic profile and physicochemical characteristics, offering potential advantages in drug development.

Introduction to Deuteration in Pharmaceuticals

Deuterium (²H or D), a stable isotope of hydrogen, possesses an additional neutron, effectively doubling the mass of the hydrogen atom.[1] This seemingly minor alteration leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2] This difference is the basis of the kinetic isotope effect (KIE), where the cleavage of a C-D bond has a higher activation energy and thus proceeds at a slower rate.[2] In drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 (CYP) enzymes, deuteration at metabolic sites can slow down the process.[2][3] This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially an improved safety and efficacy profile.[3][]

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, known for its analgesic and anti-inflammatory properties.[5][6] It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[5][6][7] However, like many NSAIDs, it is poorly soluble in water.[2] This guide will focus on flurbiprofen-d₈, a deuterated version where the eight hydrogen atoms on the aromatic rings have been replaced with deuterium.[2]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical differences between standard flurbiprofen (FP) and its deuterated analog, flurbiprofen-d₈ (FP-d₈).

Table 1: Thermal Properties

| Property | Flurbiprofen (FP) | Flurbiprofen-d₈ (FP-d₈) | Reference |

| Melting Point (°C) | 116.2 ± 0.2 | 114.5 ± 0.3 | [2] |

| Heat of Fusion (J/g) | 118.9 ± 2.9 | 111.9 ± 1.1 | [2] |

Table 2: Solubility and Lipophilicity

| Property | Flurbiprofen (FP) | Flurbiprofen-d₈ (FP-d₈) | Reference |

| Solubility in Water (µg/mL) | 2.9 ± 0.1 | 4.1 ± 0.1 | [2] |

| Solubility in pH 1.2 HCl (µg/mL) | 1.8 ± 0.1 | 4.1 ± 0.2 | [2] |

| Solubility in pH 6.0 Phosphate Buffer (µg/mL) | 13.5 ± 0.5 | 18.0 ± 0.5 | [2] |

| Log D (pH 7.4) | 1.34 ± 0.01 | 1.29 ± 0.01 | [2] |

Studies have shown that deuteration of the aromatic rings in flurbiprofen leads to a lower melting point and heat of fusion.[2] Notably, the solubility of FP-d₈ was significantly increased, in some cases more than twofold, compared to its non-deuterated counterpart.[2] The Log D value, a measure of lipophilicity, was slightly lower for FP-d₈, indicating a modest increase in hydrophilicity.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to obtain the data presented above.

Synthesis of Flurbiprofen-d₈ (FP-d₈)

The synthesis of flurbiprofen-d₈ was achieved through a direct and multiple deuterium-incorporation reaction (H/D exchange) using a platinum-on-carbon (Pt/C) catalyst.[2]

-

Materials : Flurbiprofen (FP), 10% Pt/C, 2-propanol (2-PrOH), and deuterium oxide (D₂O).

-

Procedure :

-

A mixture of flurbiprofen (200.0 mg, 0.82 mmol), 10% Pt/C (100.0 mg), 2-PrOH (2.0 mL), and D₂O (2.0 mL) is placed in a sealed tube.

-

The reaction mixture is stirred at 160°C for 48 hours.

-

After cooling to room temperature, the mixture is filtered through a membrane filter to remove the catalyst, washing with ethyl acetate (AcOEt).

-

The filtrate is extracted with AcOEt.

-

The combined organic layers are dried over sodium sulfate (Na₂SO₄) and concentrated under vacuum.

-

The resulting residue is recrystallized from diethyl ether/n-hexane to yield FP-d₈ as a colorless solid.[2]

-

Characterization of Deuterated Flurbiprofen

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ²H NMR are essential for confirming the successful incorporation of deuterium. In the ¹H NMR spectrum of FP-d₈, the signals corresponding to the aromatic protons are expected to nearly disappear.[2] Conversely, the ²H NMR spectrum should show new characteristic peaks corresponding to the C-D bonds.[2]

-

Raman Spectroscopy : This technique can also verify deuteration. The characteristic peak for the C-H bond on the benzene ring of flurbiprofen (around 3065 cm⁻¹) shifts to a lower wavenumber (around 2290 cm⁻¹) in the spectrum of FP-d₈, indicating the C-D bond.[2]

Determination of Physicochemical Properties

-

Differential Scanning Calorimetry (DSC) : Thermal properties such as melting point and heat of fusion are determined using DSC. Samples are heated in sealed aluminum pans at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[2]

-

Solubility Studies :

-

An excess amount of the compound (FP or FP-d₈) is added to a specific medium (e.g., distilled water, pH 1.2 HCl solution, or pH 6.0 phosphate buffer).

-

The suspension is shaken at a constant temperature (e.g., 37°C) for a set period (e.g., 24 hours).

-

The saturated solution is filtered.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[2]

-

-

Log D Determination : The distribution coefficient (Log D) is determined to assess lipophilicity.

-

The compound is dissolved in n-octanol.

-

A phosphate buffer solution (pH 7.4) is added.

-

The mixture is shaken vigorously and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and aqueous layers is measured by HPLC.

-

Log D is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[2]

-

Visualizations: Workflows and Pathways

Experimental Workflow for Physicochemical Comparison

The following diagram illustrates a typical workflow for the synthesis and comparative analysis of a deuterated compound against its parent drug.

Caption: Workflow for Synthesis and Physicochemical Comparison.

Signaling Pathway: Flurbiprofen's Mechanism of Action

Flurbiprofen exerts its anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[5][6][8] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][9]

Caption: Flurbiprofen's Inhibition of the COX Pathway.

Conclusion

The deuteration of flurbiprofen at its aromatic positions results in notable changes to its physicochemical properties. Key findings include a decrease in melting point and heat of fusion, and a significant, more than twofold increase in aqueous solubility.[2] This enhancement in solubility is a critical factor, as it can potentially improve the oral absorption and bioavailability of poorly water-soluble drugs.[2] While the deuteration in flurbiprofen-d₈ does not target the primary sites of metabolism, the observed alterations in fundamental properties like solubility and hydrophilicity highlight the importance of a thorough physicochemical evaluation of all deuterated drug candidates.[2] These findings provide valuable insights for the rational design and development of next-generation deuterated pharmaceuticals.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

Stability of Flurbiprofen-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability data for Flurbiprofen-d5 is publicly available. This guide leverages data from studies on Flurbiprofen, its non-deuterated analogue, to provide a comprehensive overview of its stability profile in organic solvents. The stability of this compound is expected to be comparable to that of Flurbiprofen.

Introduction

Flurbiprofen, a potent nonsteroidal anti-inflammatory drug (NSAID), and its deuterated isotopologue, this compound, are widely used in research and clinical settings. Understanding the stability of these compounds in various organic solvents is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations. This technical guide provides an in-depth analysis of the stability of Flurbiprofen in common organic solvents, focusing on photodegradation and offering general protocols for stability assessment.

Solubility and Stock Solution Stability

Flurbiprofen is freely soluble in several common organic solvents. The solubility in specific solvents is summarized in the table below.

Table 1: Solubility of Flurbiprofen in Common Organic Solvents

| Solvent | Solubility (approx. mg/mL) |

| Methanol | Freely Soluble |

| Ethanol (95%) | Freely Soluble[1] |

| Acetone | Freely Soluble[1] |

| Diethyl Ether | Freely Soluble[1] |

| Acetonitrile | Soluble[1] |

| Dimethylformamide (DMF) | 25 |

| Dimethyl Sulfoxide (DMSO) | 10 |

Stock solutions of Flurbiprofen in organic solvents are generally stable for short periods when stored appropriately. For instance, sample and standard solutions of Flurbiprofen in a methanol-based mobile phase have been shown to be stable for up to 24 hours on the benchtop and in the refrigerator[2].

Photodegradation of Flurbiprofen in Organic Solvents

Flurbiprofen is known to be photosensitive, and its stability under light exposure is a critical consideration. Photodegradation studies have been primarily conducted in alcoholic solvents.

Photodegradation Pathways

In methanolic solutions, the photodegradation of Flurbiprofen proceeds mainly through two primary pathways: esterification and decarboxylation . These initial reactions are followed by oxidation with singlet oxygen, leading to the formation of various degradation products, including ketones and alcohols[3][4].

A proposed photodegradation pathway for Flurbiprofen in methanol is illustrated below.

Caption: Proposed photodegradation pathway of Flurbiprofen in methanol.

Kinetics of Photodegradation

The kinetics of Flurbiprofen's photodegradation in alcoholic solvents have been observed to be concentration-dependent. At lower concentrations, the degradation generally follows first-order kinetics . However, at higher concentrations, a shift towards zero-order kinetics has been reported, particularly in methanol. The polarity of the alcoholic solvent also influences the degradation kinetics, with a tendency towards first-order kinetics in less polar alcohols like n-propanol[5].

The apparent degradation rate constant (k) is influenced by factors such as the initial concentration of Flurbiprofen and the reaction temperature, with the rate increasing as the initial concentration decreases and the temperature increases[3][4].

Experimental Protocols

This section outlines a general experimental workflow for assessing the stability of this compound in an organic solvent, focusing on a stability-indicating HPLC method.

General Workflow for Stability Testing

Caption: General workflow for stability testing of this compound.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. The following method can be adapted for this purpose.

Table 2: Example of a Stability-Indicating HPLC Method for Flurbiprofen

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 1% acetic acidB: Methanol:Acetonitrile (1:1) |

| Gradient | Time-dependent gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C[2] |

| Injection Volume | 20 µL[2] |

| Detector Wavelength | 247 nm |

Summary of Stability Data

Due to the limited availability of comprehensive quantitative data, the following table provides a qualitative summary of Flurbiprofen's stability in organic solvents based on the available literature.

Table 3: Qualitative Stability Summary of Flurbiprofen in Organic Solvents

| Solvent | Condition | Stability | Primary Degradation Pathway |

| Methanol | UV Irradiation | Unstable | Esterification, Decarboxylation, Oxidation[3][4] |

| Ethanol | UV Irradiation | Unstable | Esterification (in acidic conditions) |

| Acetonitrile | Ambient | Stable (short-term) | Not extensively studied |

| DMSO | Ambient | Stable (short-term) | Not extensively studied |

Conclusion

The stability of this compound in organic solvents is a critical factor for researchers and drug development professionals. While specific data for the deuterated form is scarce, studies on Flurbiprofen indicate a significant susceptibility to photodegradation, particularly in alcoholic solvents. The primary degradation pathways involve esterification and decarboxylation. For accurate and reliable use of this compound solutions, it is imperative to protect them from light and to use freshly prepared solutions whenever possible. Further studies are warranted to generate comprehensive quantitative stability data for this compound in a wider range of organic solvents and under various stress conditions.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 氟白普洛芬於醇性溶媒之光解研究 = Photolytic Studies of Flurbiprofen in Alcoholic Solvents|Airiti Library 華藝線上圖書館 [airitilibrary.com]

Deconstructing the Certificate of Analysis for Flurbiprofen-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Flurbiprofen-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, serves as a critical internal standard in bioanalytical studies. Its use in techniques like liquid chromatography-mass spectrometry (LC-MS) allows for precise quantification of Flurbiprofen in complex biological matrices. A Certificate of Analysis (CoA) for this compound is a crucial document that guarantees its identity, purity, and overall quality, ensuring the reliability of experimental results. This guide provides an in-depth interpretation of a typical this compound CoA, detailing the key analytical tests performed and their underlying methodologies.

Core Data Summary

A Certificate of Analysis for a reference standard like this compound presents a summary of its physical and chemical properties, along with the results of various analytical tests. The following tables provide a structured overview of the quantitative data typically found on a CoA for this compound.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Chemical Name | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl-d5)propanoic acid |

| CAS Number | 215175-76-1[1][2] |

| Molecular Formula | C₁₅D₅H₈FO₂[1] |

| Molecular Weight | 249.29 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile |

Table 2: Analytical Data and Specifications

| Analytical Test | Method | Specification | Typical Result |

| Chemical Purity (Assay) | HPLC | ≥98% | 99.5% |

| Isotopic Purity (Atom % D) | Mass Spectrometry | ≥98 atom % D | 99.2 atom % D |

| Identity | ¹H NMR, Mass Spec | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | Per USP <467> | Complies |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.1% |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values | Conforms |

Experimental Protocols: A Closer Look

The specifications outlined in the CoA are verified through a series of rigorous experimental protocols. Understanding these methodologies is essential for interpreting the provided data accurately.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of this compound, separating it from any non-deuterated Flurbiprofen and other potential impurities.

-

Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector measures the amount of each component as it elutes.

-

Typical HPLC Conditions for Flurbiprofen Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[3][4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent like acetonitrile is frequently employed.[4] A common mobile phase composition is a 50:50 mixture of acetonitrile and a phosphate buffer.[3]

-

Detection: UV detection at a wavelength of approximately 247 nm is standard for Flurbiprofen.[3]

-

Purity Calculation: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and assessing the isotopic enrichment of this compound.

-

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight and the relative abundance of different isotopic forms.

-

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a common technique used for Flurbiprofen analysis, often in negative ion mode.[5][6]

-

Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound. The isotopic purity is determined by comparing the intensity of the peak for the d5 species to the intensities of peaks for d0 to d4 species.

-

Identity Confirmation: The observed molecular weight must match the calculated theoretical molecular weight of this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR (Proton NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound and ensuring the deuterium labels are in the correct positions.

-

Principle: Atomic nuclei with a property called "spin" will align in a magnetic field. When irradiated with radiofrequency waves of a specific energy, they can absorb this energy and "flip" their spin state. The energy required for this transition is highly dependent on the chemical environment of the nucleus, providing detailed information about the molecular structure.

-

Interpretation for this compound: In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the phenyl ring that have been replaced by deuterium will be absent or significantly diminished. The remaining proton signals should be consistent with the expected structure of the Flurbiprofen molecule. The spectra are typically acquired in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).[7]

Visualizing the Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control analysis of a batch of this compound, from initial synthesis to the final Certificate of Analysis.

Caption: Quality control workflow for this compound analysis.

Conclusion

A Certificate of Analysis for this compound is more than just a document; it is a comprehensive report that provides researchers and drug development professionals with the assurance of quality and reliability. By understanding the data presented and the experimental methodologies employed, users can confidently incorporate this critical internal standard into their analytical workflows, leading to more accurate and reproducible scientific outcomes. Always refer to the specific CoA provided by the manufacturer for the exact specifications and results for a given batch.

References

- 1. This compound | CAS 215175-76-1 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS No- 215175-76-1 | Simson Pharma Limited [simsonpharma.com]

- 3. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to Commercial Flurbiprofen-d5: Sources, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and key applications of Flurbiprofen-d5. Intended for researchers, scientists, and professionals in drug development, this document outlines the procurement of this critical analytical standard, details relevant experimental protocols, and visualizes its role in metabolic and pharmacokinetic studies.

Commercial Availability and Purity of this compound

This compound, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, is a vital internal standard for quantitative analysis in various research and development settings. Its commercial availability from reputable suppliers ensures the reliability and reproducibility of experimental results.

Below is a summary of prominent commercial suppliers and their stated purity for this compound. It is important to note that a Certificate of Analysis (CoA), providing detailed information on purity and characterization, is typically available from the supplier upon request or with a purchase.

| Supplier | CAS Number | Stated Purity | Product Format | Additional Information |

| LGC Standards | 215175-76-1 | >95% (HPLC) | Neat | A Certificate of Analysis is available, and some packaging options offer exact weight with high precision. |

| Simson Pharma Limited | 215175-76-1 | Certificate of Analysis provided with purchase[1] | Not specified | Offers this compound for use as a high-quality standard.[1] |

| MedChemExpress | Not explicitly stated | Certificate of Analysis provided with purchase | Not specified | Provides this compound as a stable isotope-labeled compound for research use. |

| Pharmaffiliates | 215175-76-1 | Not specified | Not specified | Lists this compound as a stable isotope product.[2] |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of deuterated Flurbiprofen, as well as its application in biological assays.

Synthesis of Deuterated Flurbiprofen

Protocol for the Synthesis of Deuterated Flurbiprofen (Adapted from Flurbiprofen-d8 Synthesis)[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve Flurbiprofen in 2-propanol.

-

Catalyst Addition: Add Platinum on carbon (Pt/C) catalyst to the solution.

-

Deuterium Source: Introduce deuterium oxide (D₂O) as the deuterium source.

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period to facilitate the H/D exchange reaction at the aromatic C-H bonds.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a membrane filter to remove the Pt/C catalyst.

-

Extract the filtrate with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under vacuum.

-

-

Purification: Recrystallize the resulting residue from a suitable solvent system (e.g., diethyl ether/n-hexane) to obtain the purified deuterated Flurbiprofen.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a general protocol based on established methods for Flurbiprofen analysis.[4][5][6][7]

HPLC Protocol for Purity Determination

-

Column: A C18 column (e.g., Gemini C18, 5 µm; 4.6 mm × 250 mm) is commonly used.[4][6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 30 mM disodium hydrogen phosphate solution, pH 7.0 or 0.05 M potassium dihydrogen phosphate solution, pH 3.5) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio is often employed.[4][5]

-

Flow Rate: An isocratic flow rate of 1.0 mL/min is typical.[4][7]

-

Detection: UV detection at a wavelength of 247 nm is suitable for Flurbiprofen and its deuterated analogs.[4][8]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Further dilute to a working concentration within the linear range of the calibration curve.

-

Injection Volume: A fixed injection volume, for example, 5 µL, is used.[6]

Application in Pharmacokinetic Studies using UPLC-MS/MS

This compound is frequently used as an internal standard for the quantification of Flurbiprofen in biological matrices, such as plasma, during pharmacokinetic studies. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides the necessary sensitivity and selectivity for this application.

UPLC-MS/MS Protocol for Flurbiprofen Quantification

-

Sample Preparation (Protein Precipitation): [9][10][11]

-

To a plasma sample, add a known concentration of the internal standard, this compound.

-

Add a protein precipitating agent, such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used.[9][11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for both Flurbiprofen and this compound are monitored.

-

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Inhibition Pathway

Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2.[12] The S-enantiomer is the more potent inhibitor of the COX isoenzymes.

References

- 1. This compound | CAS No- 215175-76-1 | Simson Pharma Limited [simsonpharma.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. pharmascholars.com [pharmascholars.com]

- 8. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Flurbiprofen in Human Plasma Using Flurbiprofen-d5 as an Internal Standard by LC-MS/MS

Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and precise quantification of flurbiprofen in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the results.[3][4] This application note details a robust and validated LC-MS/MS method for the quantification of flurbiprofen in human plasma using Flurbiprofen-d5 as the internal standard.

Principle

The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This compound, being chemically identical to flurbiprofen, co-elutes and experiences similar ionization effects, ensuring reliable correction for any analytical variability.[5]

Experimental Protocols

Materials and Reagents

-

Flurbiprofen and this compound standards

-

HPLC-grade methanol and acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent

-

MS System: Sciex Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

Vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Total Run Time | 4.0 min |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Flurbiprofen: 243.1 -> 199.1; this compound: 248.1 -> 204.1 |

| Collision Energy | Optimized for specific instrument (e.g., -22 eV for Flurbiprofen, -22 eV for this compound) |

| Declustering Potential | Optimized for specific instrument (e.g., -60 V) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Flurbiprofen | 1 - 5000 | > 0.998 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 4.1 |

| Low | 3 | 5.2 | -2.1 | 6.5 | -1.5 |

| Mid | 250 | 3.1 | 1.8 | 4.3 | 2.4 |

| High | 4000 | 2.5 | -0.9 | 3.8 | -0.5 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.1 | 98.5 |

| High | 4000 | 94.5 | 101.2 |

Visualizations

Caption: A flowchart of the experimental workflow for the quantification of flurbiprofen in plasma.

Caption: How a stable isotope-labeled internal standard corrects for analytical variability.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of flurbiprofen in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by effectively compensating for matrix effects and procedural variations. The method is suitable for high-throughput analysis in clinical and research settings.

References

Application Notes: Quantitative Analysis of Flurbiprofen in Plasma by LC-MS/MS using a Deuterated Internal Standard

Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins which are key mediators of inflammation and pain.[2][3][4][5] Given its therapeutic importance, a robust and reliable method for the quantitative analysis of Flurbiprofen in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Flurbiprofen in human plasma, utilizing Flurbiprofen-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Pharmacokinetic Profile of Flurbiprofen

Flurbiprofen is readily absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours.[3] The drug is extensively bound to plasma proteins, with a binding percentage exceeding 99%.[6][7][8] The primary route of metabolism for Flurbiprofen is hydroxylation, mediated by the cytochrome P450 enzyme CYP2C9, to form 4'-hydroxy-flurbiprofen.[2][9] The elimination half-life from plasma is approximately 5 to 6 hours.[9][10]

Experimental Workflow

The following diagram outlines the major steps involved in the quantitative analysis of Flurbiprofen in plasma samples.

Caption: Workflow for the quantitative analysis of Flurbiprofen in plasma.

Experimental Protocols

Materials and Reagents

-

Flurbiprofen reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: UPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ion Source: Electrospray ionization (ESI)

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of Flurbiprofen and this compound (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Flurbiprofen stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a separate working solution for the IS.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add a specified amount of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[11]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

-

Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.[11]

-

Mobile Phase: A gradient elution using a combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.[12]

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.[11][13]

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Flurbiprofen and this compound should be optimized. A common transition for Flurbiprofen is m/z 243.2 → 199.2.[11][13]

Quantitative Data Summary

The following tables summarize the validation parameters for the LC-MS/MS method for the quantification of Flurbiprofen in plasma.

| Parameter | Result | Reference |

| Linearity Range (ng/mL) | 5 - 5000 | [13] |

| Linearity Range (µg/L) | 40 - 10,000 | [12] |

| Correlation Coefficient (r²) | > 0.99 | [12][13] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [13] |

| Retention Time (min) | ~1.89 | [13] |

| Precision & Accuracy | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |

| Study 1 | < 10% | < 10% | Within ±10% | [13] |

| Study 2 | 0.2 - 2.2% | 0.5 - 3.4% | Within ±3.4% | [12] |

| Stability | Condition | Result | Reference |

| Short-term (Room Temperature) | Stable | [13] | |

| Long-term (Frozen) | Stable | [13] | |

| Freeze/Thaw Cycles | Stable | [13] | |

| Autosampler | Stable | [13] |

Mechanism of Action Signaling Pathway

The primary mechanism of action of Flurbiprofen is the inhibition of the cyclooxygenase (COX) enzymes.

Caption: Flurbiprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantitative determination of Flurbiprofen in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and corrects for matrix effects and variability in sample processing. This method is well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings.

References

- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 4. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. The binding of flurbiprofen to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The binding of flurbiprofen to plasma proteins. — NextBio article [accounts.public.ce.basespace.illumina.com]

- 9. wjpmr.com [wjpmr.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Studies of Flurbiprofen-d5 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Flurbiprofen-d5 in rat models. Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class.[1] Its deuterated isotopologue, this compound, serves as an invaluable tool in pharmacokinetic research, primarily as an internal standard for quantitative bioanalysis due to its similar physicochemical properties and distinct mass.[2][3] The replacement of hydrogen atoms with deuterium can also subtly influence metabolic pathways, making the study of deuterated compounds themselves an area of interest for modifying drug pharmacokinetics.[4]

Introduction to Flurbiprofen Pharmacokinetics

Flurbiprofen is rapidly absorbed after oral administration in rats, with a half-life of approximately 2.5 hours.[5] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to its major metabolite, 4'-hydroxy-flurbiprofen, which has little anti-inflammatory activity.[6][7] The primary route of elimination is through renal excretion of the metabolites.[5] Due to the potential for the kinetic isotope effect to alter metabolism, studying the pharmacokinetics of deuterated drugs like this compound can provide insights into metabolic stability and potential for altered drug exposure.

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Rats

This protocol outlines the procedures for the oral administration of Flurbiprofen and subsequent blood sample collection for pharmacokinetic analysis. This compound is typically administered as part of a solution with the non-deuterated compound when used as a tracer, or it can be the primary investigational drug.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Flurbiprofen

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

-

Anesthetic (e.g., isoflurane) for terminal procedures

-

Syringes and needles for blood collection

-

Centrifuge

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

-

Dosing:

-

Prepare a homogenous suspension of Flurbiprofen in the chosen vehicle.

-

Administer a single oral dose of Flurbiprofen (e.g., 10 mg/kg) via oral gavage. The volume should not exceed 10 mL/kg.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the saphenous or tail vein at predetermined time points.[8] A typical sampling schedule would be: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

For each time point, collect blood into microcentrifuge tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

-

Transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.

-

Store plasma samples at -80°C until bioanalysis.

-

-

Terminal Procedure: At the end of the study, animals can be humanely euthanized for terminal blood or tissue collection if required.

Bioanalytical Method: UPLC-MS/MS Quantification of Flurbiprofen

This protocol describes a sensitive and rapid method for the quantification of Flurbiprofen in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with this compound as the internal standard.[2][3][9]

Materials and Reagents:

-

Rat plasma samples

-

Flurbiprofen and this compound analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

UPLC system coupled with a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation (Protein Precipitation): [2][3]

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing this compound (internal standard, e.g., at 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5 µL

-

Mass Spectrometry Conditions:

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Flurbiprofen to this compound against the concentration of the Flurbiprofen standards.

-

Determine the concentration of Flurbiprofen in the plasma samples from the calibration curve.

-

Data Presentation

| Parameter | Value (for Flurbiprofen) | Unit | Reference |

| Tmax (Time to Peak Concentration) | 1.6 ± 1.0 | hours | [12] |

| Cmax (Peak Plasma Concentration) | 6.4 ± 1.3 | µg/mL | [12] |

| t1/2 (Elimination Half-life) | 2.5 | hours | [5] |

| AUC0-24h (Area Under the Curve) | 25.2 ± 2.6 | µg*h/mL | [12] |

| Total Body Clearance/F | 1.6 ± 0.2 | L/h | [12] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for a rat pharmacokinetic study.

Flurbiprofen Mechanism of Action: COX Inhibition Pathway

Caption: Flurbiprofen's inhibition of the COX pathway.

Metabolic Pathway of Flurbiprofen in Rats

Caption: Primary metabolic pathway of Flurbiprofen in rats.

References

- 1. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The disposition and metabolism of flurbiprofen in several species including man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 9. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. wjpmr.com [wjpmr.com]

Application Notes and Protocols for a Bioequivalence Study of Flurbiprofen Using Flurbiprofen-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative class. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. To ensure the therapeutic equivalence of a generic formulation to a reference product, a bioequivalence (BE) study is essential. This document provides a detailed protocol for conducting a bioequivalence study of Flurbiprofen, incorporating the use of its deuterated analog, Flurbiprofen-d5, as an internal standard for accurate quantification in biological matrices.

The establishment of bioequivalence is based on the statistical comparison of key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), between the test and reference formulations.[1][2] A robust and validated analytical method is the cornerstone of a successful bioequivalence study. The use of a stable isotope-labeled internal standard like this compound is critical for minimizing analytical variability and ensuring the accuracy and precision of the bioanalytical data.

Experimental Protocols

Study Design and Conduct

A typical bioequivalence study for Flurbiprofen is designed as a single-dose, randomized, open-label, two-period, two-sequence crossover study.[2][3][4]

1. Subject Recruitment:

-

Enroll a statistically appropriate number of healthy adult human volunteers (typically 24 or more) after obtaining informed consent.[2][4]

-

Subjects should meet specific inclusion and exclusion criteria, including age, weight, and health status, as confirmed by clinical and laboratory examinations.

2. Study Periods:

-

The study consists of two periods separated by a washout period of at least 7 days to ensure complete elimination of the drug from the body.[1][4]

3. Dosing and Administration:

-

Subjects are randomly assigned to receive either the test or the reference Flurbiprofen formulation (e.g., 100 mg tablet) in the first period.[1][2]

-

After the washout period, subjects receive the alternate formulation in the second period.

-

The drug is administered orally with a standardized volume of water after an overnight fast of at least 10 hours.[1]

4. Blood Sampling:

-

Blood samples are collected in labeled tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points.

-

Sampling schedule: pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[5]

-

Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

Bioanalytical Method: Flurbiprofen Quantification in Plasma by LC-MS/MS

This protocol outlines a sensitive and specific UPLC-MS/MS method for the determination of Flurbiprofen in human plasma.[6]

1. Materials and Reagents:

-

Flurbiprofen reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Human plasma (drug-free)

2. Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Flurbiprofen and this compound in methanol.

-

Prepare serial dilutions of the Flurbiprofen stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

-

Prepare a working solution of the internal standard (this compound).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or subject sample), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a small aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

-

Chromatographic System: A UPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of methanol and 5 mM ammonium formate solution.[6]

-

Flow Rate: 0.4 mL/min.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

Flurbiprofen: m/z 243.2 → 199.2[6]

-

This compound: (The specific transition for this compound would be determined experimentally but is expected to be approximately m/z 248.2 → 204.2)

-

5. Method Validation:

-

The analytical method must be fully validated according to regulatory guidelines (e.g., FDA guidance) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[7][8][9]

Data Presentation

Pharmacokinetic Parameters

The primary pharmacokinetic parameters to be determined for both the test and reference formulations include:

-

Cmax: Maximum observed plasma concentration.

-

AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

-

Tmax: Time to reach Cmax.

-

t1/2: Elimination half-life.

The following tables summarize hypothetical but realistic data from a bioequivalence study.

Table 1: Mean Pharmacokinetic Parameters of Flurbiprofen for Test and Reference Formulations (N=24)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 19,150 ± 4,500 | 19,160 ± 4,600 |

| AUC(0-t) (ng·h/mL) | 115,000 ± 25,000 | 112,000 ± 24,000 |

| AUC(0-∞) (ng·h/mL) | 118,500 ± 26,000 | 111,300 ± 23,500 |

| Tmax (h) | 1.5 ± 0.8 | 1.6 ± 0.9 |

| t1/2 (h) | 5.7 ± 1.2 | 5.8 ± 1.3 |

Data presented are hypothetical and for illustrative purposes only. Actual data will vary.

Statistical Analysis and Bioequivalence Assessment

The bioequivalence between the test and reference products is assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞).[2]

Table 2: Statistical Comparison of Pharmacokinetic Parameters for Bioequivalence Assessment

| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval | Conclusion |

| Cmax | 99.9 | 92.5% - 107.8% | Bioequivalent |

| AUC(0-t) | 102.7 | 98.5% - 107.1% | Bioequivalent |

| AUC(0-∞) | 106.5 | 100.5% - 111.2% | Bioequivalent |

The acceptance criteria for bioequivalence are typically 80.00% to 125.00% for the 90% CIs of the geometric mean ratios.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow of the Flurbiprofen bioequivalence study.

Caption: Workflow of a Flurbiprofen Bioequivalence Study.

Bioanalytical Sample Preparation Workflow

This diagram details the steps involved in preparing plasma samples for LC-MS/MS analysis.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Clinical study on the bioequivalence of two tablet formulations of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cima.aemps.es [cima.aemps.es]

- 4. Evaluation of bioequivalence of two flurbiprofen axetil injections: A randomized, open-label, double-cycle, and crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and bioequivalence comparison between orally disintegrating and conventional tablet formulations of flurbiprofen: a single-dose, randomized-sequence, open-label, two-period crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]

Revolutionizing Bioanalysis: A Validated UPLC-MS/MS Method for Flurbiprofen Quantification Using a Deuterated Internal Standard

For Immediate Release

Shanghai, China – November 8, 2025 – A robust and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the precise quantification of flurbiprofen in plasma, utilizing flurbiprofen-d5 as a stable, deuterated internal standard. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reliable bioanalytical results for pharmacokinetic studies and clinical trials. The method presented herein offers high sensitivity, specificity, and throughput, critical for the demanding requirements of modern drug development.

Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1][2] Accurate measurement of its concentration in biological matrices is paramount for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a deuterated internal standard like this compound minimizes variability due to sample preparation and matrix effects, leading to more precise and accurate quantification.

This document outlines the detailed experimental protocols, from the preparation of stock solutions and quality control samples to the specifics of the UPLC-MS/MS instrumentation and data analysis. Furthermore, to facilitate a deeper understanding of flurbiprofen's mechanism of action, a signaling pathway diagram illustrating its inhibitory effect on the cyclooxygenase (COX) enzymes is provided.

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of flurbiprofen and this compound reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol and make up to the mark to achieve a final concentration of 1 mg/mL for each.

-

Store these stock solutions at 2-8°C, protected from light.

1.2. Working Solutions:

-

Prepare working solutions of flurbiprofen by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for calibration standards and quality control (QC) samples.

-

Prepare a this compound internal standard (IS) working solution by diluting its stock solution with the same diluent to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking blank, drug-free plasma with the appropriate flurbiprofen working solutions to achieve final concentrations ranging from 5 to 5000 ng/mL.[3]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 900 µL of methanol to precipitate the plasma proteins.[4]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and inject a small aliquot (typically 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

Table 1: UPLC and Mass Spectrometer Conditions

| Parameter | Condition |

| UPLC System | |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transitions (MRM) | |

| Flurbiprofen | m/z 243.2 → 199.2 |

| This compound (IS) | m/z 248.2 → 199.2 (inferred) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 200 ms |

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation. The validation parameters are summarized in the table below.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity | The calibration curve was linear over the concentration range of 5-5000 ng/mL with a correlation coefficient (r²) > 0.99. |

| Precision & Accuracy | The intra- and inter-day precision (as relative standard deviation, %RSD) were within 15%, and the accuracy (as relative error, %RE) was within ±15% of the nominal concentrations for all QC levels. For the lower limit of quantification (LLOQ), precision and accuracy were within 20%. |

| Matrix Effect | No significant matrix effect was observed, with the matrix factor for both flurbiprofen and the internal standard being close to 1. |

| Recovery | The extraction recovery of flurbiprofen and the internal standard from plasma was consistent and reproducible across the different QC levels. |

| Stability | Flurbiprofen was found to be stable in plasma under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.[3] |

Flurbiprofen's Mechanism of Action: A Visual Representation

Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The following diagram illustrates this signaling pathway.

Caption: Flurbiprofen's inhibition of COX-1 and COX-2 enzymes.

Bioanalytical Workflow

The following diagram outlines the key steps in the bioanalytical workflow for the quantification of flurbiprofen in plasma samples.

Caption: Workflow for Flurbiprofen bioanalysis.

This validated UPLC-MS/MS method provides a reliable and efficient tool for the quantitative analysis of flurbiprofen in plasma. The detailed protocols and workflow diagrams presented are intended to facilitate the seamless implementation of this method in research and drug development settings, ultimately contributing to a better understanding of the clinical pharmacology of flurbiprofen.

References

Application Notes and Protocols: Flurbiprofen-d5 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is predominantly metabolized in humans by cytochrome P450 2C9 (CYP2C9) to its major metabolite, 4'-hydroxyflurbiprofen.[1] This metabolic pathway makes Flurbiprofen an ideal probe substrate for in vitro and in vivo studies of CYP2C9 activity. Flurbiprofen-d5, a deuterated analog of Flurbiprofen, serves as an excellent internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantitative assays. Its use is critical for ensuring the accuracy and precision of DMPK assays by correcting for variability in sample preparation and instrument response.

These application notes provide detailed protocols for utilizing this compound in key DMPK assays, including metabolic stability and CYP2C9 inhibition studies. The inclusion of quantitative data and visual workflows is intended to equip researchers with the necessary information to design and execute robust experiments.

The Role of Deuterated Internal Standards in DMPK

In LC-MS/MS-based bioanalysis, stable isotope-labeled internal standards, such as this compound, are the gold standard. The rationale for their use is that their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby providing a reliable means to normalize for experimental variability.

A study comparing Flurbiprofen and Flurbiprofen-d8 (deuterated at the eight aromatic C-H bonds) demonstrated no significant kinetic isotope effect on the 4'-hydroxylation by CYP2C9. The intrinsic clearance (Vmax/Km) for the deuterated analog was comparable to that of the parent compound.[2] Furthermore, the in vivo pharmacokinetic profiles of Flurbiprofen and Flurbiprofen-d8 in rats were similar, with no significant differences in Cmax, AUC, or bioavailability.[2] This evidence supports the suitability of deuterated Flurbiprofen as an internal standard, as its metabolic and pharmacokinetic behavior closely mimics that of the non-deuterated drug. However, it is worth noting that in a fungal biotransformation model, the metabolism of Flurbiprofen-d3 to 4'-hydroxyflurbiprofen was observed to be slower than that of the non-deuterated form, indicating that a kinetic isotope effect can occur depending on the biological system.[3]

Key DMPK Assays Utilizing this compound

Metabolic Stability Assay

The metabolic stability assay is a fundamental in vitro DMPK experiment used to determine the intrinsic clearance of a compound in liver microsomes or hepatocytes. This assay helps predict the in vivo hepatic clearance and the overall metabolic fate of a drug candidate.

Data Presentation: Metabolic Stability of Flurbiprofen in Liver Microsomes from Various Species

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | ~150 | Data not available |

| Mouse | ~204 | Data not available |

| Dog | ~606 | Data not available |

| Baboon | ~186 | Data not available |

Note: The half-life values are derived from in vivo elimination half-lives and may not directly correspond to in vitro metabolic stability, but provide a relative indication of metabolic rate across species.[4] A separate study on the bioinversion of R-flurbiprofen provides further pharmacokinetic insights in rats, mice, and monkeys.[5]

Experimental Protocol: Metabolic Stability of Flurbiprofen in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of disappearance of Flurbiprofen when incubated with HLM in the presence of the necessary cofactors. This compound is used as the internal standard for LC-MS/MS analysis.

Materials:

-

Human Liver Microsomes (pooled)

-

Flurbiprofen

-

This compound (Internal Standard)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

96-well incubation plates

-

LC-MS/MS system

Protocol Steps:

-

Preparation of Reagents:

-

Prepare a stock solution of Flurbiprofen (e.g., 1 mM in DMSO).

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the incubation buffer (100 mM potassium phosphate buffer, pH 7.4).

-

-

Incubation Procedure:

-

In a 96-well plate, pre-warm the HLM suspension (e.g., 0.5 mg/mL protein concentration) in incubation buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding Flurbiprofen to a final concentration of 1 µM.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with this compound (e.g., 100 nM) to stop the reaction and precipitate the protein.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining Flurbiprofen at each time point. The peak area ratio of Flurbiprofen to this compound is used for quantification.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining Flurbiprofen against time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / protein concentration).

-

Mandatory Visualization: Metabolic Stability Experimental Workflow

Caption: Workflow for the in vitro metabolic stability assay.

CYP2C9 Inhibition Assay

This assay is crucial for assessing the potential of a new chemical entity (NCE) to cause drug-drug interactions (DDIs) by inhibiting the metabolic activity of CYP2C9. Flurbiprofen is used as the probe substrate, and the formation of its metabolite, 4'-hydroxyflurbiprofen, is monitored.

Data Presentation: IC50 Values of Known Inhibitors on Flurbiprofen 4'-Hydroxylation (CYP2C9)

| Inhibitor | IC50 (µM) |

| Sulfaphenazole | ~0.1 - 0.3 |

| Fluconazole | ~1.0 - 5.0 |

| Amiodarone | ~2.0 - 10.0 |

| Fluvastatin | ~0.5 - 2.0 |

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocol: CYP2C9 Inhibition Assay using Flurbiprofen

This protocol determines the IC50 value of a test compound for the inhibition of CYP2C9-mediated Flurbiprofen hydroxylation.

Materials:

-

Human Liver Microsomes (pooled) or recombinant human CYP2C9

-

Flurbiprofen (probe substrate)

-

This compound (internal standard for Flurbiprofen)

-

4'-hydroxyflurbiprofen-d3 (internal standard for the metabolite, if available)

-

Test compound (potential inhibitor)

-

Known CYP2C9 inhibitor (e.g., Sulfaphenazole) as a positive control

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

96-well incubation plates

-

LC-MS/MS system

Protocol Steps:

-

Preparation of Reagents:

-

Prepare stock solutions of Flurbiprofen, test compound, and positive control in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of Flurbiprofen at a concentration close to its Km for CYP2C9 (approximately 2-5 µM).

-

Prepare serial dilutions of the test compound and positive control.

-

-

Incubation Procedure:

-

In a 96-well plate, add the HLM or recombinant CYP2C9, incubation buffer, and the test compound at various concentrations (or positive control/vehicle). Pre-incubate at 37°C for 5-10 minutes.

-

Add Flurbiprofen to the wells to initiate the reaction.

-

Start the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate for a predetermined time (e.g., 15 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standards (this compound and 4'-hydroxyflurbiprofen-d3).

-

-

Sample Processing:

-

Vortex the plate and centrifuge to precipitate the protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of 4'-hydroxyflurbiprofen using a validated LC-MS/MS method. The peak area ratio of 4'-hydroxyflurbiprofen to its deuterated internal standard is used for quantification.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of 4'-hydroxyflurbiprofen formation at each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualization: CYP2C9 Inhibition Assay Workflow

Caption: Workflow for the CYP2C9 inhibition assay.

Pharmacokinetics of Flurbiprofen

Understanding the pharmacokinetic profile of Flurbiprofen is essential for interpreting DMPK data and for its use as a probe drug. The pharmacokinetics of Flurbiprofen can be influenced by factors such as genetic polymorphisms in the CYP2C9 enzyme.

Data Presentation: Pharmacokinetic Parameters of Flurbiprofen in Humans (CYP2C9 Genotypes)

| Parameter | CYP2C9 Extensive Metabolizers (1/1) | CYP2C9 Poor Metabolizers (1/3) |

| Cmax (µg/mL) | 6.4 ± 1.3 | 6.8 ± 1.8 |

| Tmax (h) | 1.6 ± 1.0 | 1.8 ± 0.9 |

| t½ (h) | 5.1 ± 0.3 | 6.1 ± 0.6 |

| CL/F (L/h) | 1.6 ± 0.2 | 1.1 ± 0.1 |

| AUC0-∞ (µg*h/mL) | 26.0 ± 2.7 | 36.6 ± 2.2 |

Data are presented as mean ± SD. Data from a study in healthy volunteers after a single 40 mg oral dose.

Mandatory Visualization: Flurbiprofen Metabolism Pathway

Caption: Simplified metabolic pathway of Flurbiprofen.

Conclusion

This compound is an indispensable tool for accurate and reliable quantification in DMPK assays involving Flurbiprofen. Its use as an internal standard in metabolic stability and CYP2C9 inhibition assays allows for precise determination of key pharmacokinetic parameters. The provided protocols and data serve as a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating the design and execution of high-quality in vitro studies. The established role of Flurbiprofen as a selective CYP2C9 probe, combined with the analytical rigor provided by its deuterated analog, ensures its continued importance in drug development and DDI assessment.

References

- 1. ClinPGx [clinpgx.org]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The disposition and metabolism of flurbiprofen in several species including man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioinversion of R-flurbiprofen to S-flurbiprofen at various dose levels in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Flurbiprofen using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of biological matrices for the quantitative analysis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), using a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard, such as Flurbiprofen-d5, is highly recommended for mass spectrometry-based assays to compensate for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.